molecular formula C6H5IN2O3 B12962841 2-Amino-3-iodo-5-nitrophenol

2-Amino-3-iodo-5-nitrophenol

Katalognummer: B12962841
Molekulargewicht: 280.02 g/mol
InChI-Schlüssel: ZAWLBEKZXZIKLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-iodo-5-nitrophenol is an aromatic compound with the molecular formula C6H5IN2O3 It is a derivative of phenol, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with amino, iodine, and nitro groups, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-iodo-5-nitrophenol typically involves multiple steps. One common method starts with the nitration of 2-aminophenol to introduce the nitro group. This is followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and iodine or iodinating agents for the iodination step .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves careful control of reaction conditions to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-iodo-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Amino-3-iodo-5-aminophenol, while substitution of the iodine atom can produce various derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-iodo-5-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 2-Amino-3-iodo-5-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. The iodine atom can enhance the compound’s reactivity and facilitate its incorporation into larger molecular structures. These interactions can affect cellular pathways and lead to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3-iodo-5-nitrophenol is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to other nitrophenol derivatives. The iodine atom increases the compound’s molecular weight and can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C6H5IN2O3

Molekulargewicht

280.02 g/mol

IUPAC-Name

2-amino-3-iodo-5-nitrophenol

InChI

InChI=1S/C6H5IN2O3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H,8H2

InChI-Schlüssel

ZAWLBEKZXZIKLV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1O)N)I)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.